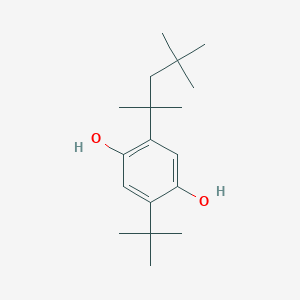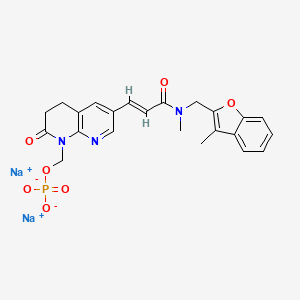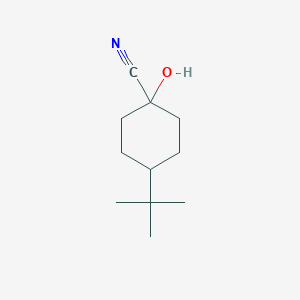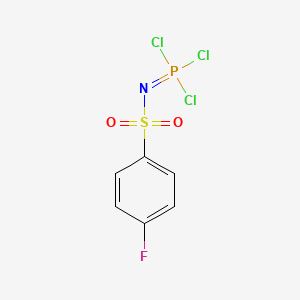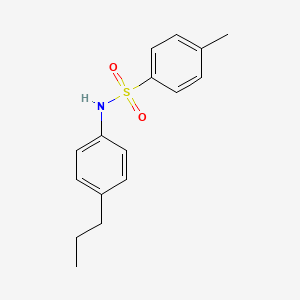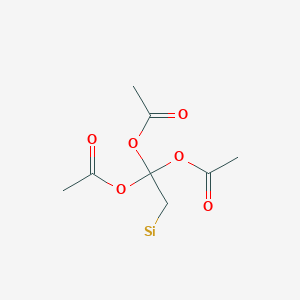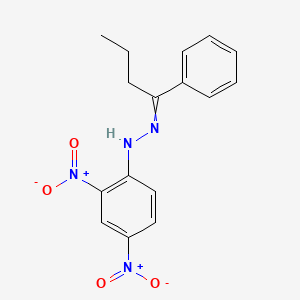
3-(1-Butoxyethoxy)but-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Butoxyethoxy)but-1-yne is an organic compound that belongs to the class of alkynes. It is characterized by the presence of a triple bond between two carbon atoms and an ether functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butoxyethoxy)but-1-yne can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-butyne with potassium carbonate in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by the addition of 1-bromo-2-butyne dropwise. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Butoxyethoxy)but-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) and organolithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
3-(1-Butoxyethoxy)but-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(1-Butoxyethoxy)but-1-yne involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of the triple bond and ether group allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-butyne: A terminal acetylenic compound with similar reactivity but different substituents.
1-Buten-3-yne: Another alkyne with a different substitution pattern, leading to distinct chemical properties.
Uniqueness
3-(1-Butoxyethoxy)but-1-yne is unique due to its specific combination of a triple bond and ether functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
820-01-9 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(1-but-3-yn-2-yloxyethoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-11-10(4)12-9(3)6-2/h2,9-10H,5,7-8H2,1,3-4H3 |
Clé InChI |
ZWGDCSLTAHURDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)OC(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


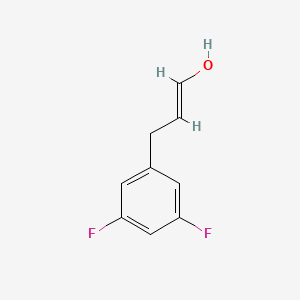
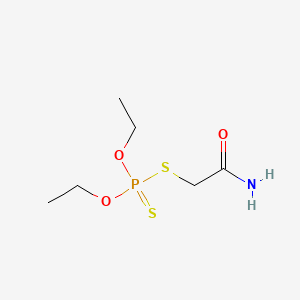
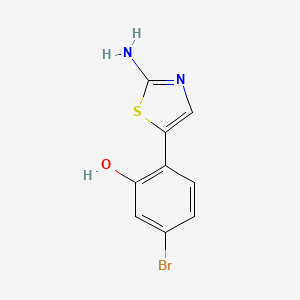
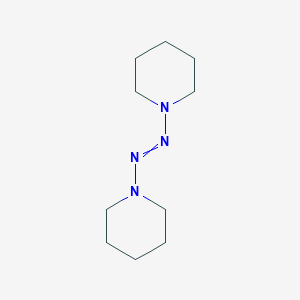
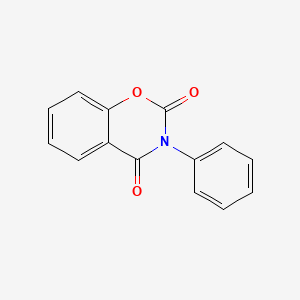
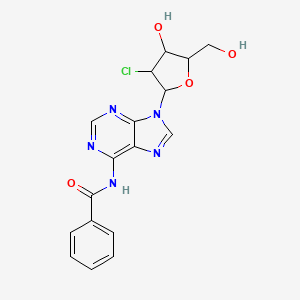
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
